molecular formula C7H16N2S B1356306 1-[2-(Methylsulfanyl)ethyl]piperazine CAS No. 56764-71-7

1-[2-(Methylsulfanyl)ethyl]piperazine

Cat. No. B1356306
CAS RN: 56764-71-7
M. Wt: 160.28 g/mol
InChI Key: UGZMAGZLJLYEAN-UHFFFAOYSA-N
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Description

“1-[2-(Methylsulfanyl)ethyl]piperazine” is an organic compound with the CAS Number: 1874319-63-7 . It has a molecular weight of 174.31 .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various methods, including the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Antibacterial Agents : A study by Matsumoto and Minami (1975) explored the antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. These compounds, derived from 2-methylthio derivatives including 1-[2-(Methylsulfanyl)ethyl]piperazine, showed notable in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) synthesized and evaluated analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, which includes a structure similar to 1-[2-(Methylsulfanyl)ethyl]piperazine. These compounds were found to be potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (Romero et al., 1994).

  • Antidepressant Metabolism : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant related to 1-[2-(Methylsulfanyl)ethyl]piperazine. The study identified several metabolites and the enzymatic pathways involved in the metabolism of this compound (Hvenegaard et al., 2012).

  • Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which exhibit a structural similarity to 1-[2-(Methylsulfanyl)ethyl]piperazine. These compounds were characterized as potent adenosine A2B receptor antagonists (Borrmann et al., 2009).

  • Antimicrobial Studies : Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were screened for their antimicrobial properties. Some of these derivatives demonstrated significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Antiproliferative Activity Against Cancer : Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds exhibited potential as anticancer agents (Mallesha et al., 2012).

  • Carbon Dioxide Capture : Freeman, Davis, and Rochelle (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture. Piperazine, including its methylsulfanyl ethyl derivative, showed resistance to thermal degradation and oxidation, making it beneficial in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H314, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The compound has immense scientific potential and offers a burst of possibilities for research in various scientific fields. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

properties

IUPAC Name

1-(2-methylsulfanylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMAGZLJLYEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522677
Record name 1-[2-(Methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Methylsulfanyl)ethyl]piperazine

CAS RN

56764-71-7
Record name 1-[2-(Methylsulfanyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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